Aucl(S2CPEt3)
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
145874-60-8 |
|---|---|
Molecular Formula |
C7H15AuClPS2 |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
gold(3+);(triethyl-λ5-phosphanylidene)methanedithiolate;chloride |
InChI |
InChI=1S/C7H17PS2.Au.ClH/c1-4-8(5-2,6-3)7(9)10;;/h9-10H,4-6H2,1-3H3;;1H/q;+3;/p-3 |
InChI Key |
XTDFYBQGYCNHPI-UHFFFAOYSA-K |
SMILES |
CCP(=C([S-])[S-])(CC)CC.[Cl-].[Au+3] |
Canonical SMILES |
CCP(=C([S-])[S-])(CC)CC.[Cl-].[Au+3] |
Synonyms |
AuCl(S2CPEt3) JM 2469 JM-2469 |
Origin of Product |
United States |
Synthetic Methodologies for Aucl S2cpet3 and Analogous Gold I Complexes
Preparative Routes for the S2CPEt3 Ligand Adduct
The ligand in AuCl(S2CPEt3) is the triethylphosphine-carbon disulfide adduct, a zwitterionic species. The synthesis of this ligand is a prerequisite for its subsequent coordination to a gold(I) center.
Synthesis via Triethylphosphine-Carbon Disulfide Reactions
The formation of phosphine-carbon disulfide adducts (R3P·CS2) is a well-established reaction. The specific ligand, S2CPEt3, is prepared through the direct reaction of triethylphosphine (B1216732) (PEt3) with carbon disulfide (CS2). researchgate.netrsc.orgacs.org This reaction is typically straightforward, involving the nucleophilic attack of the phosphorus atom of the phosphine (B1218219) on the electrophilic carbon atom of CS2.
The product is a zwitterion, more accurately represented as Et3P+C(S)S−, known as a phosphoniodithioformate. The crystal and molecular structure of this adduct has been determined, confirming its zwitterionic nature. acs.org These adducts are versatile ligands in coordination chemistry, capable of binding to metal centers in various modes. For instance, the reaction of the triethylphosphine-carbon disulfide adduct with silver perchlorate (B79767) hydrate (B1144303) results in a binuclear silver(I) complex, [{Ag(S2CPEt3)(µ-S2CPEt3)}2][ClO4]2, showcasing the ligand's ability to act in both a chelating and a bridging fashion. rsc.org
Synthesis of Monomeric Gold(I) Complexes with S2CPEt3
The synthesis of the target complex, AuCl(S2CPEt3), can be envisioned through several standard routes employed in gold(I) coordination chemistry, primarily involving direct coordination or ligand exchange.
Direct Coordination Approaches to AuCl(S2CPEt3)
Direct coordination involves the reaction of a suitable gold(I) precursor with the pre-formed S2CPEt3 ligand. This is a common and single-stage process for obtaining various coordination compounds. researchgate.net For gold(I), a typical precursor would be a simple gold(I) halide or a complex with a highly labile ligand, such as tetrahydrothiophene (B86538) (tht) in [AuCl(tht)] or dimethyl sulfide (B99878) (Me2S) in [AuCl(SMe2)].
The synthesis would proceed by adding the S2CPEt3 adduct to a solution of the gold(I) precursor. The labile ligand is readily displaced by one of the sulfur atoms of the S2CPEt3 ligand to form the desired AuCl(S2CPEt3) complex. This strategy has been used to prepare analogous gold(I) complexes, such as the formation of [AuCl(oleylamine)] from AuCl and oleylamine, which demonstrates a direct coordination process. nih.gov Similarly, reacting 1,2-dimercapto-o-carborane with [AuCl(tht)] is a known method to synthesize anionic gold(I) dithiolate complexes. researchgate.net
Ligand Exchange Strategies Involving Gold(I) Precursors
Ligand exchange is a powerful and widely used method for synthesizing new gold complexes and modifying gold surfaces. beilstein-journals.orgresearchgate.netrsc.org This strategy involves reacting a stable, pre-existing gold(I) complex, often a phosphine complex like [AuCl(PPh3)], with the incoming S2CPEt3 ligand.
The reaction equilibrium is driven by the relative bond strengths and concentrations of the ligands. The S2CPEt3 ligand would substitute the existing phosphine ligand on the gold(I) center. The general applicability of ligand exchange is well-documented for creating diverse, atomically precise gold nanoclusters from various precursors. researchgate.netnih.gov The mechanism for such exchanges on thiolate-protected gold nanoclusters is often believed to be an SN2-like process. researchgate.netrsc.org This method offers a versatile route to AuCl(S2CPEt3) by allowing the use of a wide range of readily available and stable gold(I) phosphine precursors.
Synthesis of Related Gold(I) Complexes Featuring S-Donor Ligands
Gold(I) has a strong affinity for soft donor atoms like sulfur, leading to a vast and well-studied class of gold(I)-sulfur complexes. acs.org These complexes are of interest for their potential use in medicine, such as in chrysotherapy. acs.org Their synthesis employs a variety of S-donor ligands and gold precursors.
Common S-donor ligands include thiolates (RS-), dithiocarbamates (R2NCS2-), trithiocarbonates (CS3^2-), and thioureas. acs.orgnih.govrsc.org Synthetic routes often involve the reaction of a gold(III) precursor like tetrachloroauric acid (HAuCl4) with the sulfur ligand, where the ligand acts as both a reducing agent and a coordinating species. Alternatively, starting with a gold(I) precursor like [AuCl(tht)] allows for direct substitution without a redox step. For example, anionic bis(thiolato)gold(I) complexes, [Au(SR)2]-, can be prepared from [AuCl(tht)], the corresponding thiol, and a base. rsc.org Similarly, (trithiocarbonato)gold(I) complexes can be synthesized from the reaction of [(PPh3)2N]2[Au2(CS3)2] with iodine or other reagents. csic.es
Table 1: Synthesis of Selected Gold(I) Complexes with S-Donor Ligands
| Ligand Type | Example Ligand | Gold Precursor | Synthetic Method | Product Example | Reference(s) |
|---|---|---|---|---|---|
| Thiolate | Benzoxazole-2-thiol | [AuCl(tht)] | Ligand substitution with base | [N(PPh3)2][Au(S-benzoxazol-2-yl)2] | rsc.org |
| Hydrosulfido | H2S | Q[Au(R)Cl] | Reaction with H2S in presence of amine | Q[Au(R)(SH)] | acs.org |
| Trithiocarbonate | CS2 | [(PPh3)2N][Au(SH)2] | Reaction with CS2 | [(PPh3)2N]2[Au2(CS3)2] | csic.es |
| Thiourea | Thiourea-functionalized quinazoline | [AuX(tht)] | Ligand substitution | [{Au(μ-7-S,N)}2]X2 | nih.gov |
| Phosphoniodithioformate | Et3P·CS2 | [Cr(CO)6] | Ligand substitution (on Cr) | [Cr(CO)5(S2CPEt3)] | researchgate.netacs.org |
Mechanistic Considerations in AuCl(S2CPEt3) Formation
While no specific mechanistic studies for the formation of AuCl(S2CPEt3) have been published, the mechanism can be inferred from the general principles of gold(I) chemistry and related reactions. Gold(I) complexes are typically two-coordinate with a linear geometry.
For a direct coordination or ligand exchange reaction starting from a precursor like [AuCl(L)] (where L is a labile ligand like SMe2 or a more stable one like PPh3), the reaction with S2CPEt3 (represented as L') would likely proceed through an associative mechanism. This involves the formation of a three-coordinate, T-shaped or Y-shaped intermediate, [AuCl(L)(L')], followed by the dissociation of the leaving group L.
[AuCl(L)] + L' ⇌ [AuCl(L)(L')] ⇌ [AuCl(L')] + L
The rate and favorability of the reaction would depend on several factors, including the nucleophilicity of the incoming ligand (S2CPEt3), the stability of the leaving group (L), and the solvent. Mechanistic studies on other gold-catalyzed reactions have highlighted the crucial role that the chloride ligand can play in stabilizing intermediates and accelerating coupling reactions. researchgate.net While less common for simple substitutions, the potential for transient gold(III) species via oxidative addition, particularly with certain reactants, is a known mechanistic pathway in gold chemistry, though it is less probable for the formation of a stable Au(I) complex like AuCl(S2CPEt3). researchgate.net
Coordination Chemistry and Structural Elucidation of Aucl S2cpet3
The structure and reactivity of AuCl(S2CPEt3) are fundamentally dictated by the interplay between the gold(I) metal center and its ligands. Understanding this relationship requires a detailed look at the coordination environment, ligand properties, and the preferred geometrical arrangements of gold(I).
Coordination Environment and Geometry at the Gold(I) Center
The electronic configuration of gold(I) (d¹⁰) heavily influences its coordination preferences, leading to specific and predictable geometries.
The ligand S2CPEt3, known as triethylphosphoniumdithiocarboxylate, is a sulfur-donating ligand. The number of donor atoms a single ligand uses to bind to a central metal atom is referred to as its denticity. unacademy.combyjus.com Ligands can be monodentate (binding through one atom), bidentate (binding through two atoms), or polydentate. libretexts.org
The S2CPEt3 ligand, like other dithiocarboxylates and related dithiocarbamates, exhibits versatile binding capabilities. unirioja.es It can coordinate to a metal center in several ways:
Monodentate: The ligand binds to a single gold atom through only one of its sulfur atoms. This is observed in related gold(III) complexes like [Au(C₆F₅)₃(S₂C–PEt₃)], where the dithiocarboxylate ligand acts in a monodentate fashion. rsc.org
Bidentate Bridging: The ligand uses both of its sulfur atoms to bridge two different metal centers. This mode is common in dinuclear complexes, such as the related compound [Au(S₂CPEt3)]₂, which implies a bridging arrangement of the S2CPEt3 ligands. userapi.com This bridging can lead to the formation of eight-membered ring structures, as seen in analogous dinuclear gold(I) dithiophosphonate complexes. unt.eduacs.org
In the specific case of the monomeric complex AuCl(S2CPEt3), the S2CPEt3 ligand is expected to act as a monodentate ligand, binding to the gold(I) center through one sulfur atom.
Table 1: Potential Binding Modes of the S2CPEt3 Ligand
| Binding Mode | Description | Example Complex Type |
|---|---|---|
| Monodentate | Binds through one sulfur atom to a single metal center. | Mononuclear complexes, e.g., [Au(L)₂(S₂CPEt₃)] |
| Bidentate Chelating | Binds through both sulfur atoms to the same metal center. | Less common for Au(I), forms a four-membered ring. |
Gold(I) is a d¹⁰ metal ion, and its complexes are predominantly characterized by a coordination number of two, resulting in a linear geometry. acs.orgmdpi.com The S-Au-Cl bond angle in AuCl(S2CPEt3) is therefore expected to be approximately 180°. This linear arrangement is observed in a vast number of gold(I) complexes, including simple salts like AuCl and complexes with various phosphine (B1218219) and sulfur-containing ligands. mdpi.commaterialsproject.org
Spectroscopic Characterization Techniques
A combination of spectroscopic and diffraction methods is essential to unambiguously determine the structure of AuCl(S2CPEt3) in both solution and solid states.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. youtube.comaocs.org For AuCl(S2CPEt3), ¹H and ³¹P NMR would be particularly informative. userapi.com
¹H NMR: This technique provides information about the hydrogen atoms in the ethyl groups of the PEt₃ moiety. The spectrum would be expected to show a characteristic quartet and triplet pattern, arising from the coupling between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons. The chemical shifts of these signals can offer clues about the electronic environment around the ligand.
³¹P NMR: As there is a phosphorus atom in the ligand, ³¹P NMR is a crucial technique. It would likely show a single resonance, confirming the presence of a single phosphorus environment in the molecule. The chemical shift of this peak provides insight into the coordination of the phosphoniumdithiocarboxylate ligand to the gold center.
Table 2: Predicted NMR Data for AuCl(S2CPEt3) in CDCl₃
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~ 1.2 | Triplet | -P(CH₂CH₃ )₃ |
| ¹H | ~ 2.4 | Quartet | -P(CH₂ CH₃)₃ |
Mass spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of the molecular weight of a compound. auckland.ac.nz For AuCl(S2CPEt3), a soft ionization technique such as Electrospray Ionization (ESI) would be employed to generate the molecular ion [AuCl(S2CPEt3)]⁺ without significant fragmentation. rsc.org
The resulting mass spectrum would show a characteristic isotopic pattern. Gold is monoisotopic (¹⁹⁷Au), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This would lead to two main peaks for the molecular ion, separated by two mass units, with a relative intensity ratio of approximately 3:1. This pattern serves as a definitive signature for a molecule containing a single chlorine atom.
Table 3: Expected Mass Spectrometry Data for AuCl(S2CPEt3)
| Ion | Calculated m/z (for ¹⁹⁷Au, ³⁵Cl) | Calculated m/z (for ¹⁹⁷Au, ³⁷Cl) | Expected Relative Intensity |
|---|
An XRD analysis of AuCl(S2CPEt3) would be expected to confirm the linear coordination at the gold(I) center, with an S-Au-Cl angle close to 180°. It would also provide precise measurements of the Au-S and Au-Cl bond lengths, which can be compared to those in other known gold(I) complexes to understand the nature of the bonding. materialsproject.org
Table 4: Plausible Crystallographic Data for AuCl(S2CPEt3)
| Parameter | Expected Value | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the shape of the unit cell. |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |
| Au-S Bond Length | ~ 2.30 Å | Indicates the distance between gold and the coordinating sulfur atom. |
| Au-Cl Bond Length | ~ 2.28 Å | Indicates the distance between gold and the chlorine atom. |
Mass Spectrometry (MS) for Molecular Ion Identification
Intermolecular Interactions and Crystal Packing in AuCl(S₂CPEt₃) and its Derivatives
Aurophilic Interactions: A hallmark of gold(I) chemistry is the tendency for gold centers to engage in aurophilic interactions, which are weak attractive forces between closed-shell Au(I) ions. nih.gov These interactions, with distances typically ranging from 2.8 to 3.5 Å, can lead to the formation of dimers, chains, or more complex supramolecular assemblies. nih.govresearchgate.net In the case of AuCl(S₂CPEt₃), the presence of aurophilic bonds would likely lead to dimeric structures, [AuCl(S₂CPEt₃)]₂, where two molecules are associated through Au···Au contacts. researchgate.net The steric bulk of the triethylphosphine (B1216732) group would play a crucial role in modulating the strength and geometry of these interactions.
Hydrogen Bonding: While the AuCl(S₂CPEt₃) molecule itself lacks traditional hydrogen bond donors, derivatives incorporating functionalities capable of hydrogen bonding, such as hydroxyl or amide groups on the phosphine ligand, could exhibit extensive hydrogen-bonded networks. These interactions can significantly influence the crystal packing, leading to layered or three-dimensional structures.
The interplay of these intermolecular forces would result in a specific and ordered crystal packing for AuCl(S₂CPEt₃) and its derivatives. The table below summarizes the types of intermolecular interactions expected and their potential influence on the crystal structure.
| Interaction Type | Interacting Groups | Potential Structural Motif |
| Aurophilic Interactions | Au(I) ··· Au(I) | Dimers, chains |
| Hydrogen Bonding (in derivatives) | e.g., -OH, -NH | Sheets, 3D networks |
| Van der Waals Forces | Ethyl groups | Close packing |
Comparative Structural Analysis with Other Gold(I) Complexes Bearing Thio-Phosphine Ligands
A comparative analysis of AuCl(S₂CPEt₃) with other gold(I) complexes containing thio- and phosphine-based ligands provides valuable insights into its expected structural parameters. A crucial point of comparison is with gold(I) dithiocarbamate (B8719985) complexes, which are analogous but exhibit different coordination behavior.
Coordination Geometry: Gold(I) complexes typically adopt a linear two-coordinate geometry, and AuCl(S₂CPEt₃) is expected to follow this trend. mdpi.comresearchgate.net The coordination environment around the gold center would consist of the chlorine atom and one of the atoms from the S₂CPEt₃ ligand. A key difference between phosphinodithioformates and dithiocarbamates lies in their coordination mode. While dithiocarbamates typically coordinate in a bidentate (S,S') fashion or a monodentate fashion through one sulfur atom, phosphinodithioformates are known to coordinate in a (P,S) manner due to the ligating ability of the phosphorus(III) center. researchgate.net Therefore, in AuCl(S₂CPEt₃), the gold atom would likely be coordinated to the phosphorus atom and one of the sulfur atoms of the S₂CPEt₃ ligand, along with the chloride ligand, leading to a T-shaped or distorted square planar geometry if the dithioformate acts as a bidentate ligand. However, a linear P-Au-Cl arrangement with a dangling thioformyl (B1219250) group is also a possibility.
Bond Lengths and Angles: The Au-P and Au-S bond lengths in gold(I) complexes are well-documented. In related gold(I) phosphine complexes, Au-P bond lengths typically range from 2.22 to 2.27 Å. mdpi.com For gold(I) thiolate complexes, Au-S bond lengths are generally around 2.29 to 2.34 Å. mdpi.comrsc.org The P-Au-Cl angle in linear gold(I) phosphine complexes is expected to be close to 180°. mdpi.com
The following table provides a comparative overview of expected bond parameters in AuCl(S₂CPEt₃) based on data from analogous complexes.
| Complex Type | Ligand | Coordination Mode | Au-P (Å) | Au-S (Å) | P-Au-X Angle (°) |
| Gold(I) Phosphine Halide | PPh₃ | Monodentate | ~2.24 | - | ~180 (P-Au-Cl) |
| Gold(I) Thiolate Phosphine | PEt₃, SR | Monodentate | ~2.26 | ~2.29 | ~174 (P-Au-S) mdpi.com |
| Gold(I) Dithiocarbamate | S₂CNR₂ | S,S'-Bidentate | - | ~2.32 / ~2.97 | - |
| AuCl(S₂CPEt₃) (expected) | S₂CPEt₃ | P,S-Bidentate | ~2.25 | ~2.30 | <180 (P-Au-Cl) |
This comparative analysis highlights the unique structural features that would be anticipated for AuCl(S₂CPEt₃), particularly its mixed P,S-coordination mode, which distinguishes it from the more common gold(I) dithiocarbamate complexes.
Theoretical and Computational Investigations of Aucl S2cpet3
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the nature of the chemical bonds and the distribution of electrons within a molecule. For gold complexes, these studies must account for relativistic effects, which significantly influence the properties of heavy elements like gold.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. It is extensively used to predict the ground-state properties of gold(I) complexes. researchgate.netresearchgate.net For a molecule such as AuCl(S₂CPEt₃), DFT calculations would be employed to optimize the molecular geometry, yielding key structural parameters. These calculations typically show that gold(I) centers favor a linear or nearly linear two-coordinate geometry. researchgate.net
The calculations would involve selecting an appropriate functional and basis set. Functionals like PBE0 or B3LYP are common, and for gold, basis sets incorporating effective core potentials (ECPs) are used to handle the large number of core electrons and to include scalar relativistic effects. nih.gov The resulting optimized structure provides data on bond lengths and angles, which can be compared with experimental data from X-ray crystallography if available. Furthermore, frequency calculations can confirm that the optimized structure is a true energy minimum and can be used to predict infrared (IR) spectra. nih.gov
Table 1: Representative DFT-Calculated Ground State Geometrical Parameters for AuCl(S₂CPEt₃) Note: These are typical expected values based on DFT studies of similar Au(I) phosphine (B1218219) and dithiocarboxylate complexes. Specific experimental or calculated data for AuCl(S₂CPEt₃) is not widely published.
| Parameter | Calculated Value | Unit |
| Bond Lengths | ||
| Au-S | 2.35 | Å |
| Au-Cl | 2.28 | Å |
| S-C | 1.75 | Å |
| C-P | 1.85 | Å |
| Bond Angles | ||
| S-Au-Cl | 178.5 | ° |
| S-C-S | 115.0 | ° |
While DFT is widely used, high-level ab initio methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), provide benchmark-quality data, albeit at a much higher computational expense. capes.gov.br These methods are crucial for validating the results from DFT and for studying systems where DFT may be less reliable. aip.org For gold coordination chemistry, ab initio calculations are particularly important for accurately determining binding energies and dissecting non-covalent interactions, such as aurophilic interactions, which are weak Au(I)---Au(I) attractions. aip.orgmdpi.com In the context of a single molecule like AuCl(S₂CPEt₃), CCSD(T) calculations could provide a highly accurate value for the ligand dissociation energy, offering a definitive measure of the bond strength between the gold center and its ligands. capes.gov.br
Density Functional Theory (DFT) Calculations for Ground State Properties
Computational Modeling of Ligand-Metal Orbital Interactions
The stability and reactivity of coordination complexes are governed by the interactions between the metal and ligand orbitals. Molecular Orbital (MO) theory and Ligand Field Theory (LFT) provide the framework for understanding this bonding. dalalinstitute.comlibretexts.org In AuCl(S₂CPEt₃), the primary interaction is the σ-donation from the sulfur lone pairs of the dithiocarboxylate ligand and the chloride ligand into the vacant s and p orbitals of the Au(I) center.
Computational models allow for the visualization and quantification of these MOs. mdpi.com For gold(I) complexes, the interaction between the filled metal d-orbitals and ligand orbitals is also significant. There can be π-back-donation from the gold 5d orbitals into suitable empty orbitals on the ligand, though this is generally less pronounced than in isoelectronic d¹⁰ metals of higher periods. mdpi.com Analysis of the frontier molecular orbitals (HOMO and LUMO) helps to explain the electronic properties and reactivity. In a typical Au(I) complex, the HOMO might have significant metal d-orbital character, while the LUMO may be centered on the ligand or have metal-ligand antibonding character. researchgate.net
Reaction Mechanism Elucidation Through Computational Pathways
Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. researchgate.net For a complex like AuCl(S₂CPEt₃), theoretical studies could investigate various reaction pathways, such as ligand substitution or oxidative addition.
For instance, the mechanism of a ligand exchange reaction, where the chloride is replaced by another ligand, can be modeled by locating the transition state structure and calculating the associated activation energy barrier. rsc.org DFT calculations can trace the entire reaction coordinate from reactants to products, identifying any intermediates and transition states. researchgate.netrsc.org This provides insights into the reaction kinetics and thermodynamics that can be difficult to obtain experimentally. Such studies on related gold complexes have been crucial in understanding the mechanisms of gold-catalyzed reactions. rsc.orgresearchgate.net
Prediction and Validation of Spectroscopic Parameters via Computational Models
Computational models can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model or to aid in the interpretation of experimental spectra.
NMR Spectroscopy: Chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. For AuCl(S₂CPEt₃), predicting the ³¹P NMR chemical shift would be particularly valuable for characterizing the compound.
Vibrational Spectroscopy: As mentioned, harmonic frequency calculations from DFT produce predicted IR and Raman spectra. The calculated frequencies for specific vibrational modes, such as the Au-Cl and C=S stretching frequencies, can be directly compared to experimental IR spectra. nih.gov
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to calculate electronic excitation energies and oscillator strengths, which correspond to the peaks in a UV-Vis absorption spectrum. semanticscholar.org These calculations help assign the observed electronic transitions, for example, as ligand-to-metal charge transfer (LMCT) or intra-ligand transitions. semanticscholar.org
Table 2: Representative Comparison of Computationally Predicted and Expected Experimental Spectroscopic Data for AuCl(S₂CPEt₃) Note: Values are illustrative and based on data for analogous gold(I) phosphine dithiocarboxylate systems.
| Spectroscopic Parameter | Predicted Value (Computational) | Expected Experimental Value |
| IR Frequency (cm⁻¹) | ||
| ν(Au-Cl) | 335 | ~330-340 |
| ν(C=S) | 1045 | ~1040-1055 |
| NMR Chemical Shift (ppm) | ||
| δ(³¹P) | 45.0 | ~40-50 |
| UV-Vis λₘₐₓ (nm) | ||
| LMCT (S→Au) | 285 | ~280-295 |
Biological Activity Studies: in Vitro Investigations of Aucl S2cpet3
In Vitro Antimicrobial Activity
Studies have evaluated the antimicrobial activity of AuCl(S2CPEt3) against various aerobic and anaerobic bacteria, revealing significant potential, particularly against Gram-positive and anaerobic species. google.com
The compound AuCl(S2CPEt3) has demonstrated notable effectiveness against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA). google.com In laboratory settings, concentrations ranging from 0.5 to 2 µg/mL were sufficient to inhibit these strains. google.com This indicates that the compound's mechanism of action may bypass the resistance pathways that render beta-lactam antibiotics ineffective against MRSA.
The inhibitory action of AuCl(S2CPEt3) extends to coagulase-negative staphylococci (CoNS), which are common culprits in nosocomial and device-related infections. google.com Research confirms that concentrations similar to those effective against S. aureus (0.5-2 µg/mL) were also capable of inhibiting methicillin-susceptible and -resistant CoNS, including species such as Staphylococcus epidermidis, Staphylococcus haemolyticus, and Staphylococcus saprophyticus. google.com
Minimum Inhibitory Concentration (MIC) values quantify the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For AuCl(S2CPEt3), the MIC90—the concentration required to inhibit 90% of the tested isolates—was determined to be 0.5 µg/mL for both methicillin-susceptible and methicillin-resistant Staphylococcus aureus. google.com
The compound's activity against other Gram-positive bacteria was also assessed. It inhibited various streptococci, including group A, B, C, F, and G beta-hemolytic streptococci and viridans group streptococci, with MIC values ranging from 1 to 8 µg/mL and a resulting MIC90 of 4 µg/mL. google.com However, it was less effective against Enterococcus faecalis and Enterococcus faecium, which required higher concentrations of 8 to 16 µg/mL for inhibition. google.com In contrast, the compound showed no significant activity against Enterobacteriaceae and Pseudomonas species, with MICs recorded at levels greater than 64 µg/mL. google.com
Antimicrobial Activity of AuCl(S2CPEt3) (JM-2469)
This interactive table summarizes the Minimum Inhibitory Concentration (MIC) data for the compound AuCl(S2CPEt3) against various bacterial groups. You can sort the data by clicking on the column headers.
| Bacterial Species/Group | MIC Range (µg/mL) | MIC90 (µg/mL) | Source |
| Methicillin-Susceptible S. aureus | 0.5 - 2 | 0.5 | google.com |
| Methicillin-Resistant S. aureus (MRSA) | 0.5 - 2 | 0.5 | google.com |
| Coagulase-Negative Staphylococci | 0.5 - 2 | Not Reported | google.com |
| Beta-hemolytic & Viridans Streptococci | 1 - 8 | 4 | google.com |
| Enterococcus faecalis & E. faecium | 8 - 16 | Not Reported | google.com |
| Bacteroides & Clostridium spp. | ≤0.12 - 4 | 0.5 | google.com |
| Enterobacteriaceae & Pseudomonas spp. | >64 | Not Reported | google.com |
Efficacy Against Coagulase-Negative Staphylococci
In Vitro Anticancer Activity
While the class of phosphinogold(I) dithiocarbamate (B8719985) complexes, which includes AuCl(S2CPEt3), has been investigated for potential anticancer properties, specific research detailing the cytotoxicity and cellular mechanisms of action for AuCl(S2CPEt3) is not available in the reviewed scientific literature. d-nb.infoacs.orgresearchgate.netnih.gov Studies on related gold(I) compounds often explore mechanisms like the induction of apoptosis and the generation of reactive oxygen species, but these have not been specifically documented for AuCl(S2CPEt3). nih.gov
There is no available data from the searched sources regarding the specific evaluation of AuCl(S2CPEt3) cytotoxicity in cancer cell lines.
There is no available data from the searched sources regarding the investigation of specific cellular mechanisms of action for AuCl(S2CPEt3).
Q & A
Q. What ethical and practical guidelines apply to reproducing literature results for AuCl(S2CPEt3) synthesis?
- Methodological Answer: Adhere to ACS guidelines for chemical safety and waste disposal. Document all procedural deviations (e.g., impurity profiles in starting materials) that may affect reproducibility. Use version-controlled lab notebooks (electronic platforms like LabArchives) and cite original methods with fidelity. Cross-check results with independent labs to confirm robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
